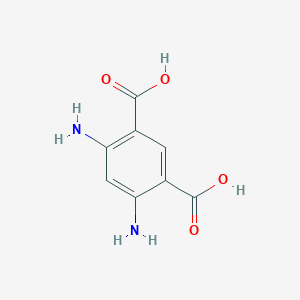

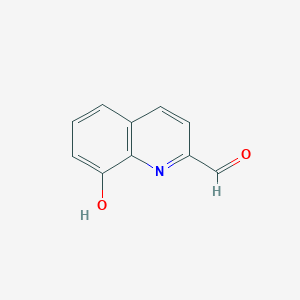

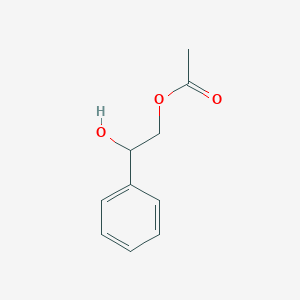

8-Hydroxyquinoline-2-carboxaldehyde

概要

説明

8-Hydroxyquinoline-2-carbaldehyde is a hydroxyquinoline . It is a compound that has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

8-Hydroxy-2-quinolinecarboxaldehyde can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide . There have been studies on the preparation and characterization of Schiff base compounds derived from 8-hydroxyquinoline-2-carboxaldehyde . A derivative named 8-hydroxyquinoline-2-carboxaldehyde 2-furoyl hydrazone (HQFUH) was also synthesized .Molecular Structure Analysis

A comprehensive structural and vibrational study of the potential metal-protein attenuating compound 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone has been reported. X-ray diffraction data, as well as FT-IR and Raman frequencies, were compared with the respective theoretical values obtained from DFT calculations .Chemical Reactions Analysis

8-Hydroxyquinoline-2-carboxaldehyde may be used in the preparation of 8-hydroxy-2-quinoline-1-aminopyrene by Schiff-base reaction with 1-aminopyrene . In the first step of both reactions, one equivalent of 8-hydroxyquinoline-2-carbaldehyde underwent a condensation reaction with one equivalent of primary amine to form the mono-imine product (Schiff bases) .Physical And Chemical Properties Analysis

8-Hydroxyquinoline-2-carboxaldehyde has a molecular weight of 173.17 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .科学的研究の応用

Antimicrobial Activity

Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus, such as 8-Hydroxyquinoline-2-carboxaldehyde, exhibit a wide range of biological activities, including antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.

Anticancer Activity

8-Hydroxyquinoline-2-carboxaldehyde and its derivatives have shown promising anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity for cancer treatment .

Antifungal Activity

In addition to their antimicrobial and anticancer properties, 8-Hydroxyquinoline-2-carboxaldehyde compounds also exhibit antifungal effects . This broad spectrum of biological activity makes them attractive for further research and potential therapeutic applications.

Chelating Agents

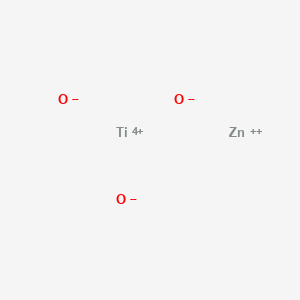

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-Hydroxyquinoline-2-carboxaldehyde good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Inhibitor of 2OG Oxygenase Subfamilies

8-Hydroxyquinoline-2-carboxaldehyde is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which are considered promising therapeutic biotargets for various human diseases .

Inhibitor of Fat Mass and Obesity Associated Protein (FTO)

8-Hydroxyquinoline-2-carboxaldehyde has been validated as a cell-active inhibitor of FTO, a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .

Ligand of AlkB

8-Hydroxyquinoline-2-carboxaldehyde is also reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Synthesis of Complexing Agents

8-Hydroxyquinoline-2-carboxaldehyde is a building block for the synthesis of complexing agents . It can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide .

These are just a few of the many potential applications of 8-Hydroxyquinoline-2-carboxaldehyde in scientific research. The compound’s diverse biological activities and pharmacological applications make it a subject of ongoing interest in various fields of study .

作用機序

Target of Action

8-Hydroxyquinoline-2-carboxaldehyde (8-HQC) is a complexing agent that primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . It also has a strong chelating effect on Fe (II), suggesting its function as a siderophore .

Mode of Action

8-HQC interacts with its targets by inhibiting the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) . FTO is a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .

Biochemical Pathways

The action of 8-HQC affects the biochemical pathways involving 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . The inhibition of these enzymes by 8-HQC can lead to changes in the methylation status of nucleic acids, affecting gene expression and cellular functions .

Pharmacokinetics

It is known that the compound iox1, which is structurally similar to 8-hqc, suffers from low cell permeability

Result of Action

The inhibition of 2OG-dependent enzymes by 8-HQC can lead to changes in the methylation status of nucleic acids . This can affect gene expression and cellular functions, potentially leading to therapeutic effects in various diseases . In addition, 8-HQC has demonstrated the ability to inhibit the growth of prostate cancer cells .

Action Environment

The action of 8-HQC can be influenced by environmental factors. For example, the presence of water can cause fluorescence quenching in certain derivatives of 8-HQC . This suggests that the compound’s action, efficacy, and stability may be affected by the hydration status of its environment.

Safety and Hazards

将来の方向性

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

特性

IUPAC Name |

8-hydroxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

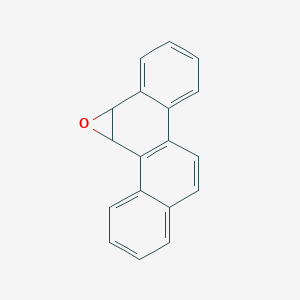

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344771 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-2-carboxaldehyde | |

CAS RN |

14510-06-6 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 8-Hydroxyquinoline-2-carboxaldehyde frequently acts as a precursor for Schiff base ligands. These ligands, often formed by reaction with aroylhydrazines, chelate metal ions like Cu(II), Ni(II), and various lanthanides. [, , , ] The resulting metal complexes have demonstrated various activities, including:

- DNA Intercalation: These complexes can intercalate into DNA, potentially interfering with DNA replication and transcription. This mechanism suggests potential applications as anticancer agents. [, , , ]

- Metal Chelation: Some derivatives, like 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ), show strong chelation abilities towards metals like copper, zinc, iron, and aluminum. This property makes them potentially useful for treating diseases associated with metal dyshomeostasis, such as Alzheimer's disease. []

- Antioxidant Activity: Certain metal complexes, particularly those containing active phenolic hydroxyl groups, exhibit strong scavenging effects on hydroxyl and superoxide radicals, indicating potential antioxidant properties. []

A:

- Spectroscopic Data: Characterization typically involves techniques like IR, 1H NMR, and ESI-MS. For specific data, refer to individual research articles. [, , ]

- Electrospun fibers: Chitosan Schiff base derivatives of 8-hydroxyquinoline-2-carboxaldehyde blended with polylactide create fibers with antibacterial and anticancer properties. []

- Chitosan films: Polyethers with 8-hydroxy-2-quinolinylimine end groups, prepared using 8-hydroxyquinoline-2-carboxaldehyde, show potential for remedying iron deficiency in plants and are compatible with chitosan films for controlled release. []

ANone: While 8-hydroxyquinoline-2-carboxaldehyde itself is not typically used as a catalyst, its metal complexes may exhibit catalytic activity, although this area requires further investigation.

ANone: Computational methods, such as Density Functional Theory (DFT), are used to:

- Predict Binding Energies: DFT calculations help determine the binding energies of metal ions with 8-hydroxyquinoline-2-carboxaldehyde derivatives, aiding in the design of metal chelators. []

- Molecular Docking: This technique helps visualize and understand the interaction mechanism between 8-hydroxyquinoline-2-carboxaldehyde-based complexes and their biological targets, such as proteins involved in disease pathways. []

ANone: SAR studies reveal that modifications to the 8-hydroxyquinoline-2-carboxaldehyde scaffold influence activity:

- Aryl substituents: The nature of the substituent on the aroylhydrazine moiety affects DNA binding affinity and antioxidant activity. Electron-donating groups generally enhance these properties. []

- Phenolic hydroxyl group: This group contributes significantly to antioxidant activity, particularly in scavenging hydroxyl radicals. []

- N-heteroaromatic substituents: These groups enhance superoxide radical scavenging activity. []

ANone: Research on 8-hydroxyquinoline-2-carboxaldehyde and its derivatives bridges several disciplines:

- Chemistry: Synthetic methods are developed for new derivatives, and their structural characterization is performed. [, ]

- Biology: Studies focus on the biological activity of the compounds, including their interaction with DNA, metal chelation properties, and effects on cell lines. [, , ]

- Materials Science: Researchers are exploring the incorporation of these compounds into various materials, like electrospun fibers and films, for applications in biomedicine and agriculture. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)

![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)